molecular formula C17H15ClN4O2 B14988297 N-(2-chlorobenzyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

N-(2-chlorobenzyl)-5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14988297
M. Wt: 342.8 g/mol
InChI Key: HZSFDLJOEMYFSV-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The chlorophenyl and phenyl groups are introduced through nucleophilic substitution reactions, while the hydroxymethyl group is added via hydroxymethylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is explored for its use in materials science, including the development of new polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The chlorophenyl and phenyl groups contribute to the compound’s overall binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • N-[(2-METHOXYPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. The combination of the triazole ring with the chlorophenyl and phenyl groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(hydroxymethyl)-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c18-14-9-5-4-6-12(14)10-19-17(24)16-15(11-23)20-22(21-16)13-7-2-1-3-8-13/h1-9,23H,10-11H2,(H,19,24)

InChI Key

HZSFDLJOEMYFSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3Cl)CO

Origin of Product

United States

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